2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group and an acetamide moiety bearing a 4-fluorophenyl substituent. The Z-configuration at the thiadiazolylidene linkage is critical for its stereoelectronic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPJZUHSXRLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenyl acetic acid derivative, followed by the formation of the thiadiazole ring through cyclization reactions. The final step involves the coupling of the tetrahydrofuran ring to the thiadiazole moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium tert-butoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,3,4-thiadiazole ring is a common scaffold in many analogs. Key structural variations include:
Key Observations :
Substituent Effects on Bioactivity
- Antibacterial Activity : The naphthofuran-substituted analog () showed moderate antibacterial activity, attributed to the planar aromatic system enhancing DNA intercalation . The target compound’s tetrahydrofuran group, being less planar, may reduce such interactions.
- Anti-Exudative Activity : Triazole derivatives (e.g., ) exhibited anti-inflammatory effects comparable to diclofenac sodium, suggesting that the acetamide-thiadiazole framework could modulate cyclooxygenase pathways .
Crystallographic and Computational Insights
- Crystal Packing: The analog in crystallizes in the monoclinic space group P2₁/c with hydrogen bonding between NH and carbonyl groups, stabilizing the lattice . Similar interactions are expected in the target compound.
- Software Tools : SHELX () and WinGX () are widely used for structural refinement, suggesting these tools could elucidate the target’s conformation and intermolecular interactions .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics, including the presence of a fluorophenyl group and a thiadiazole moiety, suggest possible interactions with various biological targets.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 307.35 g/mol
- CAS Number : 1190291-80-5
The structure features a tetrahydrofuran ring, which may enhance its solubility and facilitate interactions with biological systems.
Anticancer Properties
Research indicates that compounds with thiadiazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can suppress the growth of various human cancer cell lines:
| Cell Line | Compound Tested | IC Value |
|---|---|---|
| A549 (Lung) | This compound | TBD |
| SK-MEL-2 (Skin) | N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | 4.27 µg/mL |
| SK-OV-3 (Ovarian) | Various thiadiazole derivatives | IC values ranging from 0.04 to 23.6 µM |
The anticancer mechanism is often associated with the inhibition of key signaling pathways such as ERK1/2, which are crucial for cell proliferation and survival .
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. The specific mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Moderate activity reported |
The presence of the fluorine atom in the phenyl ring is believed to enhance lipophilicity, allowing better membrane penetration and increased efficacy against microbial pathogens.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following factors are significant:
- Substituent Variability : The nature of substituents on the thiadiazole ring can greatly influence activity.
- Fluorine Substitution : Compounds with fluorine substitutions often show enhanced potency against cancer cells compared to their non-fluorinated counterparts .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Alam et al. (2011) reported significant anticancer activity in a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles against various human cancer cell lines.
- Hosseinzadeh Leila et al. (2013) synthesized new thiadiazole derivatives that exhibited potent anticancer effects against prostate and breast cancer cell lines.
These findings underscore the therapeutic potential of thiadiazole-based compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
